molecular formula C23H44O2 B12515346 Tricos-13-enoic acid CAS No. 675839-95-9

Tricos-13-enoic acid

Katalognummer: B12515346
CAS-Nummer: 675839-95-9
Molekulargewicht: 352.6 g/mol
InChI-Schlüssel: BYQYZXKPHGFZCT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tricos-13-enoic acid: is a long-chain monounsaturated fatty acid with the molecular formula C23H44O2. It is characterized by a double bond at the 13th carbon position from the carboxyl end. This compound is part of a broader class of very long-chain fatty acids, which are known for their significant roles in various biological and industrial processes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Tricos-13-enoic acid can be synthesized through various organic synthesis methods. One common approach involves the elongation of shorter-chain fatty acids using specific enzymes or chemical catalysts. For instance, the elongation of oleic acid (C18:1) can be achieved through a series of reactions involving the addition of carbon units .

Industrial Production Methods: Industrial production of this compound often involves the extraction and purification from natural sources, such as plant oils. Advanced techniques like high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are employed to ensure the purity and quality of the compound .

Analyse Chemischer Reaktionen

Types of Reactions: Tricos-13-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

Tricos-13-enoic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of tricos-13-enoic acid involves its incorporation into cell membranes, where it influences membrane fluidity and function. It interacts with various molecular targets, including enzymes involved in lipid metabolism. The pathways affected by this compound are crucial for maintaining cellular homeostasis and energy balance .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: Tricos-13-enoic acid is unique due to its specific chain length and the position of its double bond, which confer distinct physical and chemical properties. These properties make it particularly valuable in specialized industrial applications and scientific research .

Eigenschaften

CAS-Nummer

675839-95-9

Molekularformel

C23H44O2

Molekulargewicht

352.6 g/mol

IUPAC-Name

tricos-13-enoic acid

InChI

InChI=1S/C23H44O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25/h10-11H,2-9,12-22H2,1H3,(H,24,25)

InChI-Schlüssel

BYQYZXKPHGFZCT-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCC=CCCCCCCCCCCCC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.